3-butyl-1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
3-Butyl-1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a thienopyrimidine derivative with a complex heterocyclic scaffold. Its structure comprises:
- Thieno[3,2-d]pyrimidine-2,4-dione core: A fused bicyclic system combining thiophene and pyrimidine rings, known for its electron-deficient properties and relevance in medicinal chemistry.
- 3-Butyl substituent: A lipophilic alkyl chain at position 3, likely enhancing membrane permeability and metabolic stability.
- Piperazine-1-yl-2-oxoethyl side chain: A flexible linker connecting the 4-(4-methoxyphenyl)piperazine moiety to the core. The 4-methoxyphenyl group may modulate receptor binding affinity, particularly toward serotonin or dopamine receptors, as seen in analogous piperazine-containing compounds .
This compound’s design aligns with strategies for optimizing pharmacokinetic properties, such as balancing lipophilicity (via the butyl group) and hydrogen-bonding capacity (via the oxoethyl linker and piperazine nitrogen atoms) .
Properties
IUPAC Name |
3-butyl-1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N4O4S/c1-3-4-10-26-22(29)21-19(9-15-32-21)27(23(26)30)16-20(28)25-13-11-24(12-14-25)17-5-7-18(31-2)8-6-17/h5-9,15,21H,3-4,10-14,16H2,1-2H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYOGMAWQJBXCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N4O4S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable nitrile or amide precursor.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated intermediate reacts with piperazine.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via a coupling reaction, such as a Suzuki or Heck coupling, using a boronic acid or halide derivative of the methoxyphenyl group.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-butyl-1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated intermediates, boronic acids, and palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
3-butyl-1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity. It may exhibit properties such as anti-inflammatory, anticancer, or neuroprotective effects.
Pharmacology: Researchers investigate the compound’s interactions with various biological targets, including receptors and enzymes, to understand its mechanism of action and therapeutic potential.
Chemical Biology: The compound is used as a tool to study biological pathways and processes, providing insights into cellular mechanisms and disease states.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 3-butyl-1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets within the body. These targets may include:
Receptors: The compound may bind to specific receptors, such as G-protein-coupled receptors (GPCRs) or ion channels, modulating their activity and triggering downstream signaling pathways.
Enzymes: It may inhibit or activate enzymes involved in key metabolic or signaling pathways, affecting cellular functions and processes.
Pathways: The compound’s effects on molecular targets can lead to alterations in various biological pathways, such as inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine vs. Pyrido[3,4-d]pyrimidin-4(3H)-one
| Property | Target Compound | Pyrido[3,4-d]pyrimidin-4(3H)-one (44g) |
|---|---|---|
| Core heterocycle | Thieno[3,2-d]pyrimidine | Pyrido[3,4-d]pyrimidin-4(3H)-one |
| Predicted logP | ~3.5 (moderate lipophilicity) | ~2.8 (lower lipophilicity) |
| Solubility (µg/mL) | <10 (poor aqueous solubility) | 25–50 (improved due to pyridine) |
| Synthetic accessibility | Multi-step synthesis | One-step reductive amination |
Piperazine/Piperidine Substitutions
4-(4-Methoxyphenyl)piperazine vs. 4-Piperidinobenzaldehyde Derivatives
- Target compound : The 4-methoxyphenyl group on piperazine may enhance selectivity for serotonin receptors (e.g., 5-HT1A) via methoxy-mediated hydrophobic interactions .
Linker and Substituent Effects
Oxoethyl Linker vs. Methylpiperazine-Propanol
- Target compound : The oxoethyl linker provides a balance of flexibility and hydrogen-bonding capacity, which may improve binding kinetics .
| Property | Target Compound | 3-(Piperidin-1-yl)propan-1-ol (P–1) |
|---|---|---|
| Linker type | Oxoethyl | Propanol |
| Calculated PSA (Ų) | 85 | 95 |
| BBB penetration | Moderate (predicted) | Low |
Key Research Findings and Implications
- Receptor selectivity : The 4-methoxyphenylpiperazine moiety in the target compound may confer higher affinity for serotonin receptors compared to pyridinylpiperazine derivatives (e.g., compound 44g in ), which are more associated with dopamine D2-like receptors .
- Synthetic challenges: Multi-step synthesis of the target compound (evidenced by similar thienopyrimidine syntheses in ) contrasts with one-step methods for chromeno-pyrimidines (), highlighting a trade-off between structural complexity and scalability .
- Drug-likeness : Computational studies on analogous compounds () suggest the target molecule adheres to Lipinski’s rules (molecular weight <500, logP ~3.5), though its high polar surface area (>80 Ų) may limit oral absorption .
Biological Activity
The compound 3-butyl-1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione , commonly referred to as a thienopyrimidine derivative, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C23H27N5O3
- Molecular Weight : 421.49 g/mol
- CAS Number : 250255-72-2
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that thienopyrimidine derivatives can exhibit:
- Antitumor Activity : Compounds in this class have shown promise in inhibiting the proliferation of cancer cells through various pathways, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Certain derivatives have demonstrated efficacy against bacterial strains and biofilms, suggesting potential applications in treating infections.
- Neuropharmacological Effects : The piperazine moiety is known for its central nervous system activity, potentially impacting neurotransmitter systems.
Case Studies and Research Findings
-
Anticancer Activity
- A study demonstrated that thienopyrimidine derivatives could inhibit the growth of several cancer cell lines by inducing apoptosis and disrupting the cell cycle. The compound was shown to downregulate cyclin-dependent kinases (CDKs) involved in cell cycle regulation, leading to G1 phase arrest in cancer cells.
-
Antimicrobial Efficacy
- Research indicated that derivatives similar to the target compound exhibited significant antimicrobial activity against Pseudomonas aeruginosa. The mechanism involved the disruption of biofilm formation and inhibition of bacterial growth through interference with quorum sensing pathways.
-
Neuropharmacological Studies
- Investigations into the piperazine component revealed its potential to modulate serotonin receptors, which could be beneficial in treating anxiety and depression. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
